

Unraveling the Degradation Trajectory of Triazophos-d5: A Technical Guide

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Compound of Interest

Compound Name: Triazophos-d5

Cat. No.: B15558740

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide details the degradation pathway of Triazophos. Information specific to **Triazophos-d5** is not extensively available in public literature. As **Triazophos-d5** is a deuterated isotopologue of Triazophos, its chemical degradation pathways are presumed to be identical to those of Triazophos. The presence of deuterium atoms is not expected to fundamentally alter the degradation reactions, although minor effects on degradation rates (kinetic isotope effects) may occur. The information presented herein is based on studies of non-deuterated Triazophos.

Introduction

Triazophos is a broad-spectrum organophosphate insecticide and nematocide used to control a variety of insect pests on crops such as cotton and rice.^[1] Its presence and persistence in the environment are of significant concern due to its potential toxicity.^{[2][3]} Understanding the degradation pathways of Triazophos, and by extension **Triazophos-d5**, is crucial for environmental risk assessment and the development of effective remediation strategies. This technical guide provides a comprehensive overview of the abiotic and biotic degradation pathways of Triazophos, including hydrolysis, photolysis, and microbial degradation.

Degradation Pathways

The environmental degradation of Triazophos proceeds through several key pathways, primarily involving the cleavage of the phosphoester bond and transformations of the triazole

ring. The major degradation routes are hydrolysis, photodegradation, and microbial metabolism.

Hydrolysis

Hydrolysis is a significant abiotic degradation pathway for Triazophos, influenced by pH and temperature. The molecule is generally unstable under both acidic and alkaline conditions, with the rate of hydrolysis increasing with temperature.^{[4][5]} The primary hydrolysis reaction involves the cleavage of the P-O bond connecting the diethyl phosphorothioate moiety and the 1-phenyl-3-hydroxy-1,2,4-triazole (PHT) group.^{[6][7]}

Key Hydrolysis Products:

- 1-phenyl-3-hydroxy-1,2,4-triazole (PHT)
- O,O-diethyl phosphorothioic acid

Computational studies suggest that the hydrolysis can proceed through both stepwise and concerted mechanisms, with the stepwise pathway being more favorable.^[7] The presence of additional water molecules can catalyze the reaction.^[7]

Photodegradation

Photodegradation, or photolysis, contributes to the breakdown of Triazophos in the presence of light, particularly UV radiation from sunlight.^[8] Photo-Fenton processes, which involve hydroxyl radicals, have been shown to significantly accelerate the degradation of Triazophos in water.^{[9][10]}

Two primary routes have been proposed for the photocatalytic degradation of Triazophos:

- Oxidative cleavage of the P=S bond to form the P=O analogue (oxon).
- Cleavage of the ester P-O bonds, similar to hydrolysis.^[8]

A major intermediate identified in the photolytic degradation of Triazophos is 1-phenyl-3-hydroxy-1,2,4-triazole (PHT).^[11] Further degradation can lead to the formation of several other products, including O,O-diethyl phosphorothioic acid, monoethyl phosphorothioic acid, and phosphorothioic acid.^[9]

Biodegradation

Microbial degradation is a critical process for the dissipation of Triazophos in soil and water.^[2] Several bacterial strains have been identified that can utilize Triazophos as a source of carbon, nitrogen, and phosphorus.^[6] The initial and most common step in the biodegradation of Triazophos is the enzymatic hydrolysis of the P-O ester bond by phosphodiesterases, leading to the formation of PHT and O,O-diethylphosphorothioate.^[6]

Bacterial strains such as *Diaphorobacter* sp. TPD-1 and *Pseudomonas kilonensis* have demonstrated the ability to degrade Triazophos.^{[12][13]} The subsequent degradation of PHT involves the cleavage of the triazole ring to form (E)-1-formyl-2-phenyldiazene, which is then transformed into 2-phenylhydrazinecarboxylate and finally decarboxylated to phenylhydrazine.^{[6][12]}

Quantitative Degradation Data

The rate of Triazophos degradation is influenced by various environmental factors. The following tables summarize key quantitative data from different studies.

Table 1: Half-life of Triazophos under Different Degradation Conditions

Degradation Process	Conditions	Half-life ($t_{1/2}$)	Reference
Photocatalysis	Aqueous TiO ₂ suspension (10 mg/L), simulated solar radiation	4.76 ± 0.42 hours	[8]
UV-Fenton	50 mmol/L H ₂ O ₂ , 0.3 mmol/L FeSO ₄ , pH 3.0, 30°C, 2.0 x 10 ⁵ Lx	9.1 minutes	[9][10]
UV-Fenton	50 mmol/L H ₂ O ₂ , 0.3 mmol/L FeSO ₄ , pH 3.0, 30°C, 1.0 x 10 ⁵ Lx	27.3 minutes	[9][10]
Solar-Fenton	35°C, 1.0 x 10 ⁵ - 1.2 x 10 ⁵ Lx	11.2 minutes	[9][10]
Hydrolysis	pH 5, 20°C	296 days	[14]
Hydrolysis	pH 7, 20°C	55 days	[14]
Hydrolysis	pH 9, 20°C	35 days	[14]
Hydrolysis	Canal water (pH 8.3)	~25.44 days	[2][15]
Biodegradation	Paddy soil	8.40 to 44.34 days	[15]

Table 2: Degradation Efficiency of Triazophos by Bacterial Strains

Bacterial Strain	Medium	Initial Concentration	Degradation Efficiency	Time	Reference
Diaphorobacter sp. TPD-1	Mineral Salt Medium	50 mg/L	100%	24 hours	[12] [15]
Pseudomonas kilonensis MB490	M-9 Broth	Not specified	88.4 - 95.8%	9 days	[13]
Pseudomonas kilonensis MB498	M-9 Broth	Not specified	88.4 - 95.8%	9 days	[13]
Pseudomonas sp. MB504	M-9 Broth	Not specified	88.4 - 95.8%	9 days	[13]
Pseudomonas kilonensis strains	Soil Slurry	Not specified	99.90%	9 days	[13]
Pseudomonas kilonensis strains	Soil Microcosm	Not specified	92.74 - 96%	9 days	[13]
Enterobacter sp. Z1	Wastewater	100 mg/L	100%	Not specified	[16]

Experimental Protocols

Detailed methodologies are essential for reproducible research in pesticide degradation. Below are generalized protocols for key experiments.

Hydrolysis Study

Objective: To determine the rate of hydrolytic degradation of **Triazophos-d5** at different pH values.

Materials:

- **Triazophos-d5** standard
- Sterile buffer solutions (e.g., pH 4, 7, and 9)
- Amber glass vials with Teflon-lined caps
- Constant temperature incubator
- High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

- Prepare stock solutions of **Triazophos-d5** in a suitable organic solvent (e.g., acetonitrile).
- In separate amber glass vials, add a known volume of the stock solution to the sterile buffer solutions to achieve the desired initial concentration.
- Tightly cap the vials and place them in a constant temperature incubator (e.g., 25°C or 50°C) in the dark to prevent photodegradation.
- At predetermined time intervals, withdraw an aliquot from each vial.
- Analyze the concentration of the remaining **Triazophos-d5** and the formation of degradation products using a validated analytical method (HPLC or LC-MS).
- Determine the rate constants and half-lives for hydrolysis at each pH.

Photodegradation Study

Objective: To evaluate the photodegradation of **Triazophos-d5** under simulated solar radiation.

Materials:

- **Triazophos-d5** standard
- Photoreactor with a light source simulating natural sunlight (e.g., Xenon arc lamp)
- Quartz tubes or borosilicate glass vessels

- Aqueous solution (e.g., sterile distilled water or buffer)
- Optional: Photosensitizer such as titanium dioxide (TiO₂)
- Analytical instrumentation (HPLC, LC-MS, or GC-MS)

Procedure:

- Prepare an aqueous solution of **Triazophos-d5** at a known concentration in the reaction vessels.
- If investigating photocatalysis, add the photocatalyst (e.g., TiO₂) to the solution.
- Place the vessels in the photoreactor and expose them to the light source.
- Maintain a constant temperature throughout the experiment.
- Include dark controls (vessels wrapped in aluminum foil) to assess abiotic degradation in the absence of light.
- Collect samples at various time points.
- Analyze the samples for the concentration of **Triazophos-d5** and its photoproducts.

Biodegradation Study in Soil

Objective: To determine the rate and pathway of **Triazophos-d5** biodegradation in soil.[\[17\]](#)

Materials:

- **Triazophos-d5** (radiolabeled, e.g., ¹⁴C-**Triazophos-d5**, is often used for metabolism studies)
- Fresh soil sample with known characteristics (pH, organic matter content, microbial biomass)
- Incubation flasks or microcosms
- Apparatus for trapping volatile organics and CO₂ (e.g., polyurethane foam plugs and alkali traps)

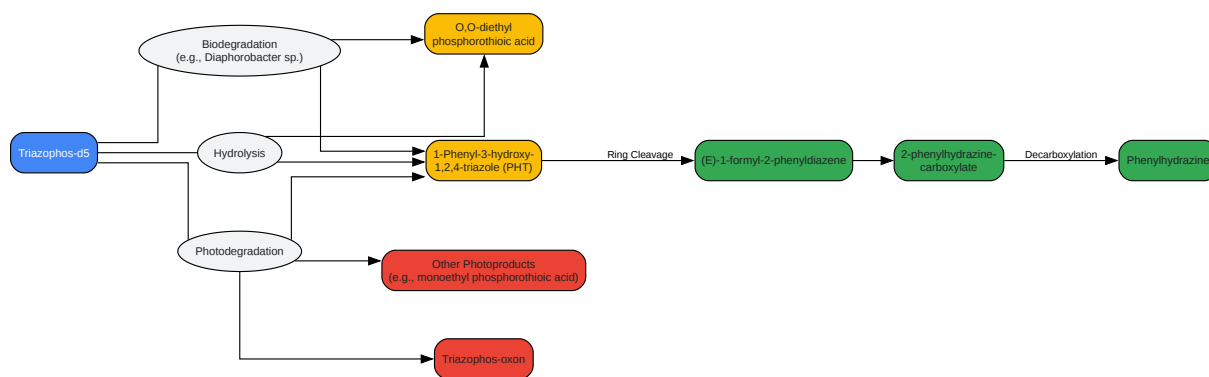
- Solvents for extraction (e.g., acetonitrile, methanol)
- Analytical instruments (Liquid Scintillation Counter for radiolabeled studies, LC-MS/MS, GC-MS for product identification)

Procedure:

- Characterize the soil for its physicochemical and microbial properties.
- Treat a known mass of soil with a solution of **Triazophos-d5** to achieve the desired concentration.
- Place the treated soil into the incubation flasks.
- Adjust the soil moisture to a specific level (e.g., 50-60% of water holding capacity).
- Incubate the flasks in the dark at a constant temperature (e.g., 25°C).
- Periodically analyze the headspace for volatile compounds and the alkali traps for $^{14}\text{CO}_2$ (if using radiolabeled compound).
- At each sampling time, extract a subset of soil samples with appropriate solvents.
- Analyze the extracts to quantify the parent compound and identify major metabolites.

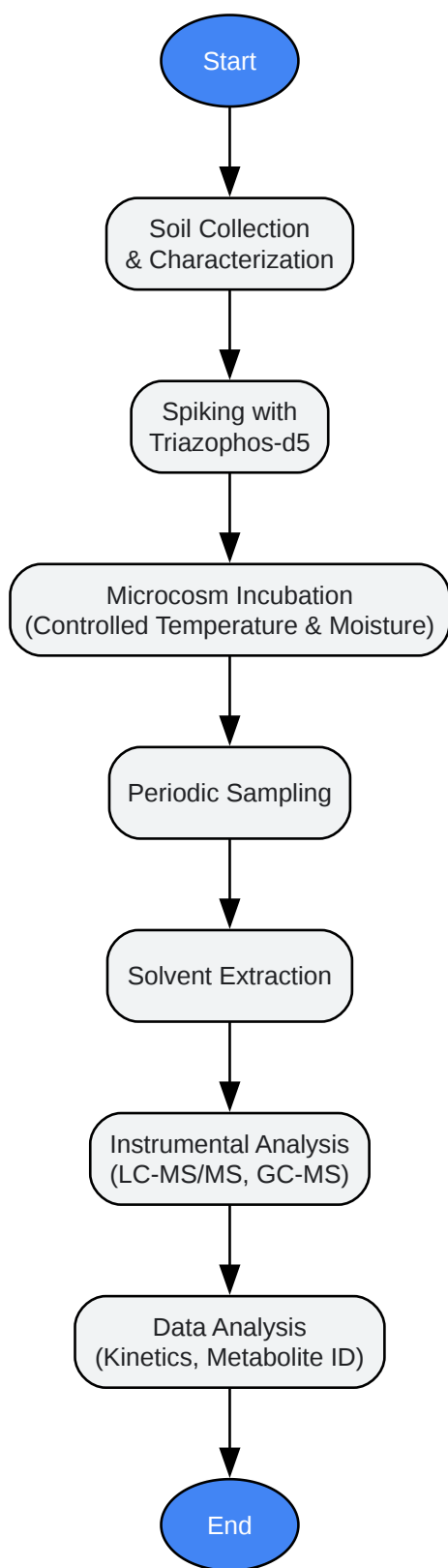
Visualizations

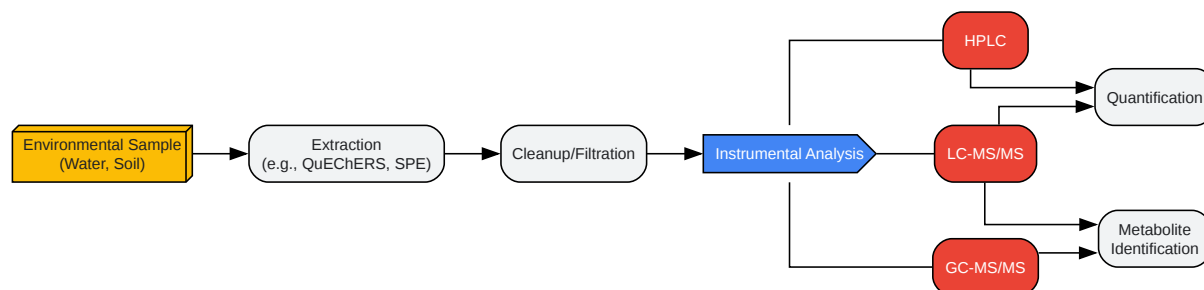
The following diagrams illustrate the degradation pathways and experimental workflows.



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Caption: Proposed degradation pathways of **Triazophos-d5**.





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